molecular formula C22H18N2O5S2 B2907072 (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-25-7

(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2907072
CAS No.: 941997-25-7
M. Wt: 454.52
InChI Key: UVMJSNBBXIAKJD-FCQUAONHSA-N
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Description

(Z)-Methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by a Z-configuration imino linkage, a methylsulfonyl substituent at position 6, and a 2-naphthoyl group.

Properties

IUPAC Name

methyl 2-[6-methylsulfonyl-2-(naphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-29-20(25)13-24-18-10-9-17(31(2,27)28)12-19(18)30-22(24)23-21(26)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMJSNBBXIAKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound can be represented as follows:

 Z methyl 2 2 2 naphthoyl imino 6 methylsulfonyl benzo d thiazol 3 2H yl acetate\text{ Z methyl 2 2 2 naphthoyl imino 6 methylsulfonyl benzo d thiazol 3 2H yl acetate}

This structure includes:

  • A naphthoyl group, which is known for its role in various biological activities.
  • A benzo[d]thiazole scaffold, recognized for its pharmacological significance.

Physical Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 346.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, similar to the compound , exhibit significant antimicrobial properties. For instance, a study synthesized various benzothiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed moderate to good antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound's structural features suggest it may inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Compounds containing benzothiazole structures have been reported to possess anti-inflammatory properties. For example, some derivatives showed inhibition of pro-inflammatory cytokines in cell culture assays, suggesting that the target compound may also exert similar effects .

The proposed mechanisms through which (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in inflammation or microbial resistance.
  • DNA Intercalation : The aromatic rings in the structure suggest potential intercalation into DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that related compounds can scavenge ROS, thereby reducing oxidative stress in cells .

Case Study 1: Antibacterial Activity

In a study examining a series of benzothiazole derivatives, one compound demonstrated an MIC of 50 μg/mL against Klebsiella pneumoniae. This highlights the potential of the compound as an antibacterial agent .

Case Study 2: Anticancer Efficacy

A derivative structurally similar to the target compound was tested on various cancer cell lines, showing significant cytotoxicity with IC50 values around 10 µM. This supports the hypothesis that the compound could be developed as an anticancer therapeutic .

Scientific Research Applications

The compound (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound belongs to a class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The presence of the methylsulfonyl group and the naphthoyl moiety contributes to its unique chemical properties, making it a candidate for various applications.

Anticancer Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action often involves the modulation of various signaling pathways, including those related to apoptosis and cell survival.

Antimicrobial Properties

Benzo[d]thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics or antifungal agents. Research has demonstrated that modifications in the structure can enhance its efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

Some derivatives of benzo[d]thiazole have shown promise in reducing inflammation, which is a key factor in many chronic diseases. The compound may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Research into similar compounds has shown effectiveness against agricultural pests, indicating that this compound could be developed as an eco-friendly alternative to conventional pesticides. Studies have focused on its ability to disrupt pest metabolism or reproduction.

Plant Growth Regulation

There is emerging evidence that compounds like this can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, enhancing stress resistance, or improving nutrient uptake. This application could be particularly beneficial in sustainable agriculture practices.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of benzo[d]thiazole derivatives exhibited significant cytotoxicity against breast cancer cells. The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of various benzo[d]thiazole derivatives, including those structurally related to this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Case Study 3: Agricultural Applications

In agricultural research, a derivative similar to this compound was tested for its efficacy as a biopesticide. The results showed significant pest mortality rates compared to untreated controls, indicating its potential for use in integrated pest management strategies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
(Z)-Methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate (Target) 2-Naphthoyl (imino), methylsulfonyl (6) C₂₂H₁₇N₂O₅S₂ 473.51 (calc.) High electron-withdrawing capacity; potential bioactive scaffold
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide Hydrobromide salt, no naphthoyl C₁₂H₁₂BrN₂O₄S₂ 393.33 Enhanced solubility in polar solvents due to ionic character; discontinued commercial status
(Z)-Methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Quinoxaline-2-carbonyl (imino), F (6) C₁₉H₁₃FN₄O₃S 396.40 Fluorine enhances metabolic stability; quinoxaline may confer π-π stacking interactions
(Z)-Ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Ethyl ester, Br (6), methylsulfonyl benzoyl C₁₉H₁₇BrN₂O₅S₂ 497.40 Bromine increases molecular weight; ethyl ester may improve lipophilicity
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 2 in ) Amino-cyanopyrazole, naphthalino C₁₅H₉N₅S 291.37 Yellow powder; IR peaks at 3345–3315 cm⁻¹ (NH₂), 2215 cm⁻¹ (CN); high yield (87%)

Key Observations

Naphthoyl vs. Quinoxaline/Benzoyl Groups: The 2-naphthoyl group in the target compound provides extended conjugation compared to quinoxaline () or simple benzoyl derivatives (), which may improve UV absorption properties or binding affinity in biological targets .

Halogenation Effects :

  • Fluorine () improves metabolic stability and bioavailability, while bromine () adds steric bulk and may enhance halogen bonding in crystal engineering .

Synthetic Yields and Purification :

  • Compounds with simpler substituents (e.g., , Compound 2) achieve higher yields (87%) compared to derivatives requiring multi-step functionalization (e.g., , % yield for Compound 4) .

Q & A

Basic: What synthesis methods are recommended for preparing (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions, leveraging strategies from analogous thiazole derivatives:

  • Step 1 : Start with a substituted benzo[d]thiazole precursor (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine).
  • Step 2 : Introduce the 2-naphthoyl imino group via condensation with 2-naphthoyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C) .
  • Step 3 : Functionalize the thiazole ring with a methyl ester group. A Hantzsch-like reaction can be employed, where α-halocarbonyl compounds react with thiourea derivatives to form the thiazole core .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Monitor reaction progress via TLC or HPLC.

Basic: Which characterization techniques are critical for confirming the compound’s structure?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify hydrogen/carbon environments (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm, naphthoyl aromatic protons at δ 7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₂₄H₂₀N₂O₅S₂: 504.08 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, S=O stretches at 1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolve Z-configuration of the imino group if single crystals are obtainable .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization requires systematic variation of parameters:

  • Temperature Control : Lower temperatures (0–5°C) during imino group formation reduce side reactions (e.g., hydrolysis of the naphthoyl chloride) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted solvolysis .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in thiazole formation .
  • Workup Strategies : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the Z-isomer from potential E-isomer byproducts .
  • Yield Tracking : Compare yields across 3–5 independent trials to identify statistically significant improvements .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise due to assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Re-evaluate activity (e.g., IC₅₀ for antimicrobial effects) using uniform protocols (e.g., CLSI guidelines for MIC testing) .
  • Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities affecting bioactivity .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., sulfonamide-containing thiazoles) to identify trends. For example, electron-withdrawing groups (e.g., methylsulfonyl) often enhance target binding but may reduce solubility .
  • Mechanistic Studies : Use knock-out models (e.g., enzyme inhibition assays) to isolate the compound’s primary mode of action from off-target effects .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for simulating binding to targets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
    • Validation : Cross-check docking poses with crystallographic data from similar ligands (e.g., sulfonamide inhibitors in PDB: 1AX8) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to design experiments to probe the compound’s metabolic stability?

  • In Vitro Hepatic Models :
    • Use human liver microsomes (HLMs) with NADPH cofactors to track metabolic pathways (e.g., CYP450-mediated oxidation) .
    • Monitor degradation via LC-MS/MS over 0–120 minutes .
  • Isotope Labeling : Incorporate ¹⁴C at the methyl ester group to trace metabolites .
  • Structural Modifications : Compare stability with analogs lacking the methylsulfonyl group to identify metabolic “hotspots” .

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